4-Aminoisophthalaldehyde

Description

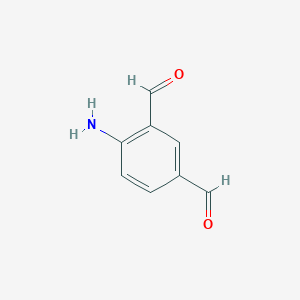

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7NO2 |

|---|---|

Molecular Weight |

149.15 g/mol |

IUPAC Name |

4-aminobenzene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C8H7NO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-5H,9H2 |

InChI Key |

VWRIESNQVYAJNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Aminoisophthalaldehyde and Its Analogues

Direct C-H Bond Formylation Strategies

Direct C-H bond formylation represents a powerful and atom-economical approach for the synthesis of aromatic aldehydes. This method circumvents the need for pre-functionalized starting materials, thereby streamlining the synthetic process.

Copper(II)-Catalyzed Selective CAr-H Bond Formylation

A notable and efficient method for the synthesis of 4-aminoisophthalaldehyde involves a copper(II)-catalyzed selective formylation of aromatic C-H bonds. nih.govfrontiersin.org This strategy has been successfully employed to produce dialdehyde (B1249045) anilines in good yields, reaching up to 83%. nih.govfrontiersin.org The reaction typically proceeds by first formylating the para-position of an aniline (B41778) derivative, followed by a second formylation at the ortho-position. nih.govfrontiersin.org

In this catalytic system, Dimethyl Sulfoxide (B87167) (DMSO) plays a crucial dual role, acting as both the solvent and the source of the formyl group's carbon and oxygen atoms. nih.govfrontiersin.org The use of DMSO as a formyl source is an advancement in copper-catalyzed reactions, where it can also function as an oxidant to facilitate the catalytic cycle. gaylordchemical.com Isotope-labeling experiments have confirmed that DMSO is the definitive methyl source in related copper-catalyzed reactions, indicating its role in providing the carbon for the aldehyde function. organic-chemistry.org This approach avoids more hazardous traditional formylating agents.

The choice of catalyst is critical for the success of the C-H formylation. Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) has been identified as a highly effective catalyst for this transformation. nih.govfrontiersin.org Copper-based catalysts are favored due to their relatively low cost, low toxicity, and versatile reactivity. gaylordchemical.com In this specific reaction, Cu(OTf)₂ facilitates the key bond-forming steps. nih.gov Optimization studies show that the presence of the copper catalyst is essential; in its absence, the reaction does not proceed. researchgate.net While other copper salts can be used, Cu(OTf)₂ often provides superior results in these formylation reactions. nih.gov

Table 1: Optimization of Catalytic Conditions for Dialdehyde Aniline Synthesis

| Entry | Catalyst | Yield (%) |

| 1 | Cu(OTf)₂ | 83 |

| 2 | CuCl₂ | < 5 |

| 3 | Cu(OAc)₂ | 15 |

| 4 | No Catalyst | 0 |

| This table is generated based on findings in related research to illustrate the catalyst's importance. nih.govresearchgate.net |

To generate the necessary reactive species from DMSO, a radical initiator is employed. Selectfluor (F-TEDA-BF₄) serves this purpose effectively. nih.govfrontiersin.org While known primarily as a source of electrophilic fluorine, Selectfluor can also act as a powerful oxidant and initiator for radical reactions. organic-chemistry.org It facilitates the generation of a methyl radical from DMSO, which is a key step in the formylation process. nih.govorganic-chemistry.org The combination of a copper catalyst and Selectfluor has been shown to generate cationic copper species that can efficiently catalyze various transformations. organic-chemistry.org

Mechanistic Investigations of C-H Formylation

Understanding the reaction mechanism is crucial for optimizing conditions and expanding the scope of the synthesis. Experimental and computational studies have shed light on the probable pathways involved in this copper-catalyzed diformylation.

A plausible mechanism for the synthesis of this compound from acetanilide (B955) derivatives has been proposed, involving several key stages. nih.gov

Thermal Homolysis of Selectfluor : The reaction is believed to initiate with the thermal decomposition of Selectfluor, which generates radical species. nih.gov

Radical Abstraction and Formyl Precursor Generation : These radicals abstract a hydrogen atom from DMSO, leading to the formation of a methyl radical. This radical is the precursor to the formyl group. nih.govorganic-chemistry.org

Cu(II)-Facilitated Formylation : The core of the mechanism involves the Cu(II)-catalyzed formylation of the aromatic C-H bonds of the acetanilide substrate. nih.gov The reaction proceeds sequentially, first at the para-position and then at the ortho-position. frontiersin.org The electrophilic copper center activates the C-H bond, making it susceptible to attack by the formyl precursor.

Amide Hydrolysis : The reaction is performed starting with an N-protected aniline, such as an acetanilide, to direct the formylation. The final step is the hydrolysis of the amide group under the alkaline conditions of the reaction mixture, which reveals the free amine of the final this compound product. nih.govfrontiersin.org

This cascade of thermal homolysis, copper-mediated C-H activation, and subsequent hydrolysis provides a direct and efficient route to the target molecule. nih.gov

Experimental Mechanistic Exploration Studies

The formation of aromatic dialdehydes, including derivatives of this compound, can be achieved through several pathways, with formylation reactions being a primary route. Mechanistic studies have shed light on the intricacies of these transformations.

A notable method involves the copper(II)-catalyzed selective C-H bond formylation of anilines to produce dialdehyde anilines. frontiersin.orgfrontiersin.org Experimental evidence suggests a two-step formylation process. Initially, the acetanilide precursor undergoes formylation at the para-position relative to the acetylamino group. Subsequently, a second formylation occurs at the ortho-position to yield the final dialdehyde product. frontiersin.org A proposed mechanism for this transformation involves several key steps:

Radical Initiation: The reaction is initiated by the thermal homolysis of Selectfluor, a radical initiator. frontiersin.org

Copper(II)-Facilitated Formylation: Copper(II) triflate (Cu(OTf)₂) facilitates the formylation of the aromatic C-H bonds, with dimethyl sulfoxide (DMSO) serving as the source for both carbon and oxygen atoms. frontiersin.orgfrontiersin.org Isotope labeling studies using DMSO-d₆ have confirmed that the carbon atoms of the formyl groups originate from DMSO. frontiersin.org

Hydrolysis: The final step involves the hydrolysis of an amide intermediate under alkaline conditions to reveal the free amine functionality. frontiersin.orgfrontiersin.org

Another well-established method for formylating electron-rich aromatic compounds is the Vilsmeier-Haack reaction . wikipedia.orgchemeurope.comorganic-chemistry.orgjk-sci.com The mechanism of this reaction proceeds through the formation of a Vilsmeier reagent, a substituted chloroiminium ion, from the reaction of a substituted amide (like N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃). wikipedia.orgchemeurope.com This electrophilic iminium cation then attacks the electron-rich aromatic ring. chemeurope.comchemistrysteps.com The resulting iminium ion intermediate is subsequently hydrolyzed during the workup to furnish the aldehyde. wikipedia.orgchemeurope.com The Vilsmeier reagent is a weaker electrophile compared to the acylium ion in Friedel-Crafts acylation, which is why this reaction is most effective for highly activated aromatic substrates like anilines and phenols. chemistrysteps.com

The Bouveault aldehyde synthesis offers an alternative route, particularly from aryl halides. wikipedia.org The mechanism begins with the formation of a Grignard reagent from the aryl halide. This organometallic species then reacts with a disubstituted formamide, such as DMF, to form a hemiaminal intermediate. This intermediate is readily hydrolyzed in the workup step to yield the corresponding aryl aldehyde. wikipedia.org

Alternative Synthetic Routes to Aromatic Dialdehydes

Beyond direct formylation, other synthetic strategies can be employed to construct the aromatic dialdehyde framework, often involving the modification of pre-existing functional groups on the aromatic ring.

Oxidation of Alcohol Precursors

The oxidation of benzylic alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. nih.gov For the synthesis of this compound, this would involve the oxidation of a 4-amino-xylene-α,α'-diol precursor. The challenge in this approach lies in achieving selective oxidation to the aldehyde without over-oxidation to the carboxylic acid, a common side reaction. nih.gov

Various reagents have been developed for this purpose. N-heterocycle-stabilized λ³-iodanes have been shown to be effective for the mild oxidation of activated alcohols, like benzylic alcohols, to aldehydes and ketones with minimal over-oxidation. nih.gov Mechanistic studies suggest that the reaction proceeds through an activated hydroxy(chloro)iodane intermediate. nih.gov Photochemical methods using catalysts like Eosin Y with molecular oxygen as the oxidant also provide a green and efficient route for the selective oxidation of benzyl (B1604629) alcohols. organic-chemistry.org

The oxidation of secondary alcohols is also relevant, as steric hindrance around the alcohol group can influence the reaction rate and feasibility. learncbse.in While primary alcohols are readily oxidized, secondary and tertiary alcohols can present challenges due to increased steric bulk, which can impede the approach of the oxidizing agent. learncbse.inlibretexts.org

Protected Amine Strategies and Deprotection (e.g., BOC-protected aniline)

The amino group in this compound is highly reactive and can interfere with many synthetic transformations. Therefore, protecting this group is a common and often necessary strategy. The tert-butyloxycarbonyl (BOC) group is one of the most widely used protecting groups for amines in non-peptide chemistry due to its stability under various conditions and its facile removal. organic-chemistry.org

The protection of an aniline derivative is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org This reaction is generally high-yielding and can be performed under mild conditions. organic-chemistry.org

The deprotection of the BOC group is usually accomplished under acidic conditions. organic-chemistry.org A common method involves treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent. organic-chemistry.orgjk-sci.com This process cleaves the carbamate (B1207046) to regenerate the free amine. organic-chemistry.org However, the use of strong acids can sometimes lead to the formation of undesired by-products through the alkylation of nucleophilic sites on the substrate by the tert-butyl cation generated during the reaction. jk-sci.com To mitigate this, alternative, milder deprotection methods have been developed, such as using oxalyl chloride in methanol. rsc.org

Exploration of Substrate Scope and Functional Group Tolerance

The versatility of synthetic methods is determined by their tolerance to various functional groups and their applicability to a range of substrates.

Synthesis of Substituted Aminoisophthalaldehydes (e.g., 4-Amino-5-(Methylthio)Isophthalaldehyde, 4-(Methylamino)Isophthalaldehyde)

The synthesis of substituted aminoisophthalaldehydes allows for the fine-tuning of the molecule's properties. For instance, the copper(II)-catalyzed formylation method has been successfully applied to synthesize a dialdehyde aniline with a methylthio (-SMe) group at the ortho-position to the formyl groups, demonstrating the feasibility of preparing compounds like 4-Amino-5-(methylthio)isophthalaldehyde . frontiersin.org The synthesis of various thio-substituted imidazoles and thiophenes further highlights the compatibility of sulfur-containing functional groups in heterocyclic synthesis, which can be extrapolated to the synthesis of substituted isophthalaldehydes. sapub.orgorganic-chemistry.org

The synthesis of 4-(Methylamino)isophthalaldehyde would require the N-alkylation of the amino group. This can be achieved through various methods, such as the reaction of a protected this compound with a methylating agent followed by deprotection. Self-limiting alkylation chemistry using N-aminopyridinium salts as ammonia (B1221849) surrogates provides a modern approach to selectively synthesize secondary amines, which could be adapted for this purpose. nih.gov More traditional methods involve the N-methylation of N-acyl or N-carbamoyl protected amino acids using reagents like sodium hydride and methyl iodide. monash.edu

The table below showcases the synthesis of various substituted dialdehyde anilines using a copper-catalyzed formylation method, illustrating the substrate scope of this reaction. frontiersin.org

| Substituent (R) | Product | Yield (%) |

| -OMe | 4-Amino-5-methoxyisophthalaldehyde | 83 |

| -SMe | 4-Amino-5-(methylthio)isophthalaldehyde | 82 |

| -OPh | 4-Amino-5-phenoxyisophthalaldehyde | 80 |

| -OBn | 4-Amino-5-(benzyloxy)isophthalaldehyde | 81 |

| -iPr | 4-Amino-5-isopropylisophthalaldehyde | 82 |

| -Et | 4-Amino-5-ethylisophthalaldehyde | 83 |

| -Me | 4-Amino-5-methylisophthalaldehyde | 83 |

| -Ph | 4-Amino-5-phenylisophthalaldehyde | 80 |

| -F | 4-Amino-5-fluoroisophthalaldehyde | 75 |

| -Cl | 4-Amino-5-chloroisophthalaldehyde | 72 |

| -Br | 4-Amino-5-bromoisophthalaldehyde | 68 |

Table generated from data in source frontiersin.org

Influence of Electronic and Steric Effects on Reaction Efficiency

The efficiency of synthetic reactions leading to substituted aminoisophthalaldehydes is significantly influenced by the electronic and steric properties of the substituents on the aromatic ring.

Electronic Effects: In electrophilic aromatic substitution reactions like formylation, the electronic nature of the substituents plays a crucial role. byjus.com Electron-donating groups (EDGs) on the aniline ring, such as methoxy (B1213986) (-OMe), methyl (-Me), and methylthio (-SMe), increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. frontiersin.orgyoutube.com This generally leads to higher reaction yields and faster reaction rates. frontiersin.orgrsc.org Conversely, electron-withdrawing groups (EWGs) like fluoro (-F), chloro (-Cl), and bromo (-Br) decrease the electron density of the ring, deactivating it towards electrophilic attack and resulting in lower yields. frontiersin.orgyoutube.com Extremely strong EWGs such as trifluoromethyl (-CF₃), cyano (-CN), and nitro (-NO₂) can completely inhibit the formylation reaction. frontiersin.org

Steric Effects: Steric hindrance can also have a profound impact on reaction efficiency. In the oxidation of benzylic alcohols, bulky substituents near the reaction center can hinder the approach of the oxidizing agent, leading to lower yields. nih.gov For example, ortho-substituted substrates often show lower reactivity compared to their meta- and para-isomers. nih.gov Similarly, in SN2 reactions, which are relevant for both the introduction of substituents and for certain protection/deprotection steps, steric hindrance at the reaction center can significantly slow down or even prevent the reaction. libretexts.orgkhanacademy.org For instance, the acid-catalyzed dehydration of secondary and tertiary alcohols often leads to elimination products (alkenes) rather than substitution products (ethers) due to the steric hindrance preventing the nucleophilic attack of an alcohol molecule. learncbse.in

Comparative Analysis of Synthetic Methodologies and Yield Optimizations

Route 1: Direct C-H Bond Formylation

A highly efficient and atom-economical approach to a related dialdehyde aniline involves the direct formylation of an aniline derivative. A study has demonstrated the synthesis of a dialdehyde aniline from acetanilide through a Copper(II)-catalyzed selective C-H bond formylation. organic-chemistry.org This method utilizes Cu(OTf)₂ as the catalyst, Selectfluor as a radical initiator, and dimethyl sulfoxide (DMSO) as the source of both carbon and oxygen. The reaction proceeds via a sequential formylation of two aromatic C-H bonds, first at the para-position and subsequently at the ortho-position, to generate the dialdehyde.

Table 1: Key Parameters of the Copper-Catalyzed C-H Bond Formylation

| Parameter | Details |

| Starting Material | Acetanilide |

| Catalyst | Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) |

| Reagents | Selectfluor, Dimethyl sulfoxide (DMSO) |

| Key Transformation | Direct C-H bond formylation |

| Reported Yield | Up to 83% organic-chemistry.org |

| Advantages | One-step synthesis, high atom economy |

| Challenges | Requires optimization for specific substitution patterns |

Route 2: Multi-Step Synthesis from 4-Nitrophthalimide (B147348)

An alternative and well-established strategy involves a multi-step synthesis beginning with the reduction of 4-nitrophthalimide. This precursor is readily synthesized and can be efficiently converted to 4-aminophthalimide (B160930) in high yields.

Step 1: Reduction of 4-Nitrophthalimide

The reduction of 4-nitrophthalimide to 4-aminophthalimide is a critical initial step. This transformation can be achieved with high efficiency using catalytic hydrogenation. A patented process describes the use of Raney nickel or palladium on carbon (Pd/C) as catalysts in a solvent such as dimethylformamide (DMF). researchgate.net This method consistently produces 4-aminophthalimide in yields ranging from 95% to 97%. researchgate.net

Table 2: Comparison of Catalysts for the Reduction of 4-Nitrophthalimide researchgate.net

| Catalyst | Solvent | Temperature | Pressure | Yield |

| Raney Nickel | Dimethylformamide | 40-50°C | 40-60 psi | 95% |

| 5% Pd/C | Dimethylformamide | 40-50°C | 40-60 psi | 97% |

Step 2: Conversion of 4-Aminophthalimide to this compound

The subsequent conversion of the imide functionality in 4-aminophthalimide to the two aldehyde groups of this compound represents the key challenge in this synthetic route. While direct methods for this specific transformation are not extensively documented in readily available literature, related transformations of phthalic acid derivatives suggest potential pathways. For instance, the reduction of phthalic anhydrides or phthaloyl chlorides to the corresponding aldehydes is a known process. A Korean patent details the hydrogenation of isophthaloyl dichloride to isophthalaldehyde (B49619) using a poisoned palladium catalyst. Adapting such a reduction method to the amino-substituted analogue would be a plausible, though likely challenging, approach.

Comparative Synopsis

The direct C-H bond formylation route offers a significant advantage in terms of step economy, providing a rapid and high-yielding synthesis of a dialdehyde aniline. This approach is particularly attractive for its elegance and efficiency. However, the scalability and the tolerance of the catalytic system to various substituents on the aniline ring may require further investigation for broader applicability.

Conversely, the multi-step synthesis starting from 4-nitrophthalimide relies on well-established and high-yielding individual reactions for the initial reduction step. The primary hurdle lies in the efficient and selective conversion of the intermediate 4-aminophthalimide to the final product. While this step is less documented, the modular nature of this approach allows for optimization at each stage. The high yields achieved in the reduction of 4-nitrophthalimide provide a strong foundation for this pathway, making the development of an efficient final step a key area for future research.

Chemical Transformations and Derivatization Reactions of 4 Aminoisophthalaldehyde

Schiff Base Chemistry and Condensation Reactions

The concurrent presence of a primary amine and two aldehyde functionalities within 4-Aminoisophthalaldehyde allows it to readily participate in Schiff base condensation reactions. A Schiff base is a compound containing a carbon-nitrogen double bond (imine) with the nitrogen atom connected to an aryl or alkyl group. These are typically formed through the condensation of a primary amine with an aldehyde or ketone.

The reaction mechanism proceeds in two main steps: the initial formation of a hemiaminal intermediate, followed by the elimination of a water molecule to form the stable imine bond. nih.gov The formation of the Schiff base is a reversible process, and the equilibrium can be influenced by factors such as pH and the presence of dehydrating agents. While specific studies detailing the self-condensation of this compound are not prevalent, its reactivity can be inferred from the well-established principles of Schiff base chemistry. nih.govalfa-chemistry.commdpi.com For instance, the reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with various benzaldehydes demonstrates that the stability of the resulting hemiaminal or Schiff base is dependent on the solvent and the electronic nature of the substituents. nih.gov In the case of this compound, both intermolecular reactions, leading to oligomers or polymers, and intramolecular reactions could potentially occur. The reaction of amino-functionalized polysiloxanes with dialdehydes like terephthaldehyde further illustrates the formation of dynamic polymer networks through imine bonds. researchgate.net

Polymerization Reactions Utilizing Aldehyde and Amine Functionalities

The dual reactivity of this compound makes it an attractive monomer for the synthesis of various polymers. Both the aldehyde groups and the primary amine can be utilized in different polymerization strategies to create complex macromolecular structures.

Poly(arylenevinylene) Derivatives Synthesis (e.g., through Wittig reaction with derivatives like 4,6-bis(bis(2-ethylhexyl)amino)isophthalaldehyde)

Poly(arylenevinylene)s (PAVs) are a class of conjugated polymers known for their electroluminescent and photovoltaic properties. A primary synthetic route to PAVs is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent) to form an alkene. wikipedia.orglibretexts.org

The general mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and a stable phosphine (B1218219) oxide, which drives the reaction forward. masterorganicchemistry.com The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org

To synthesize a PAV using a monomer like this compound, the aldehyde groups would react with a biphosphonium salt derived from a xylylene dihalide. The amino group would remain as a functional pendant group on the resulting polymer backbone. A hypothetical reaction scheme is shown below:

| Reactant 1 | Reactant 2 | Polymer Product |

| This compound | p-Xylylene-bis(triphenylphosphonium bromide) | Amino-functionalized Poly(p-phenylenevinylene) |

While direct synthesis of PAVs from this compound via the Wittig reaction is not extensively documented, a similar class of polymers, amino-poly(phenylene vinylene)s (N-PPVs), has been synthesized through alternative methods like the dimerizing polymerization of aminoaryl carbenes. nih.gov This highlights the interest in amino-functionalized PAVs for their tunable physicochemical properties. nih.gov

Formation of Conjugated Polymers for Optoelectronic Applications

The integration of both electron-donating (amine) and electron-withdrawing (via the conjugated system) characteristics makes this compound a promising candidate for creating donor-acceptor conjugated polymers. These materials are of significant interest for optoelectronic applications such as organic photovoltaics and light-emitting diodes due to their tunable band gaps.

Polymerization can occur through the Schiff base condensation between the amine and aldehyde groups, leading to poly(azomethine)s or polyimines. If this compound is co-polymerized with other monomers, a wide variety of conjugated systems can be accessed. For example, co-polymerization with a diamine would consume the aldehyde groups, leaving a pendant amino group, while co-polymerization with a dialdehyde (B1249045) would consume the amine group, resulting in a polymer with pendant aldehyde functionalities available for post-synthetic modification. The resulting conjugated polymers could exhibit interesting photophysical properties, although specific studies on polymers derived solely from this compound are limited. The general field of all-polymer optoelectronics leverages such tunable materials to create devices like microcavity light-emitting diodes. nih.gov

Formation of Supramolecular Assemblies and Frameworks

The defined geometry and reactive sites of this compound make it an excellent building block for the bottom-up construction of highly ordered, porous crystalline materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

Covalent Organic Frameworks (COFs) Synthesis and Functionalization

Covalent Organic Frameworks (COFs) are crystalline porous polymers formed from the covalent bonding of organic building units. nih.gov The synthesis of imine-linked COFs through Schiff base condensation is a common and robust method, typically involving the reaction between multivalent amines and multivalent aldehydes. nih.gov this compound, possessing both functionalities, can be considered an "AB2-type" monomer, capable of self-condensing or co-condensing with other monomers to form crystalline frameworks.

The formation of COFs relies on the reversibility of the imine bond formation, which allows for "error-correction" during the crystallization process, leading to highly ordered structures. nih.gov Syntheses are often carried out under solvothermal conditions, sometimes with an acid catalyst. nih.govnih.gov

Table 1: Examples of Imine-COF Synthesis Conditions (using analogous monomers)

| Monomer A | Monomer B | Solvent | Temperature (°C) | Time (h) | Resulting COF |

| 1,3,5-Tris(4-aminophenyl)benzene (TAPB) | Terephthaldehyde (TPA) | mesitylene/dioxane | 120 | 72 | COF-LZU1 |

| 1,3,5-Tris-(4-aminophenyl)triazine (TAPT) | 4,4′-Biphenyldicarboxaldehyde | mesitylene/dioxane | 120 | 72 | HHU-COF-1 nih.gov |

| Benzidine (BDA) | Piperazine (PA) | THF | 120 | 12 | COF-BDA-PA nih.gov |

Furthermore, the primary amine group on the this compound unit, if not involved in the framework-forming reaction (e.g., in a co-condensation with a diamine), can serve as a reactive site for post-synthetic modification. This allows for the introduction of new functionalities into the COF pores after the initial synthesis is complete.

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers as Building Blocks

While the aldehyde groups of this compound can coordinate to metal centers, it is more common for its carboxylic acid analogue, 5-aminoisophthalic acid, to be used in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. nih.govrsc.orgresearchgate.net In these structures, the carboxylate groups bridge metal ions to form extended networks, while the amino group provides a functional site within the pores.

Although less common, the aldehyde and amine groups of this compound itself can act as ligands. The nitrogen of the amino group and the oxygen atoms of the carbonyls can coordinate to metal centers, leading to the formation of coordination polymers. The flexibility and electronic properties of such amino-functionalized ligands are key to structure tuning and the resulting physical properties of the coordination polymers. nih.gov

Table 2: Examples of Coordination Polymers with Amino-Functionalized Ligands

| Ligand | Metal Ion | Resulting Structure Type | Reference |

| 5-Aminoisophthalic acid | Cd(II), Cu(II), Co(II) | 3D Pillar-layer frameworks | researchgate.net |

| 5-Aminoisophthalic acid | Sm(III), Tb(III) | 1D and 2D Coordination Polymers | nih.gov |

| 2,5-bis(p-carbonylphenyl)-1-aminobenzene | Cd(II) | 3D Metal-Organic Framework | mdpi.com |

| 1,2-bis[N,N′-6-(4-pyridylmethylamido)pyridyl-2-carboxyamido]ethane | Cd(II) | 1D Coordination Polymer |

Synthesis of Functional Dyes and Probes (e.g., hemicyanine dyes from related isophthalaldehyde (B49619) derivatives)

The bifunctional nature of this compound, featuring two aldehyde groups and an amino substituent, makes it a valuable precursor in the synthesis of complex functional dyes and fluorescent probes. The aldehyde groups serve as reactive sites for condensation reactions, while the amino group can be used to tune the electronic and photophysical properties of the final molecule or to introduce further functionalities. A significant application in this area is the synthesis of hemicyanine dyes, a class of polymethine dyes known for their use as near-infrared (NIR) fluorescent probes in bioimaging and as functional materials in optoelectronics. rsc.orgresearchgate.netresearchgate.net

Hemicyanine dyes are characterized by a donor-π-acceptor (D-π-A) structure. rsc.org The synthesis of these dyes often involves the Knoevenagel condensation, a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by dehydration. sigmaaldrich.cnwikipedia.org In the context of hemicyanine synthesis, this typically involves the reaction of an aromatic aldehyde with a heterocyclic salt containing an activated methyl or methylene group (e.g., indolium, pyridinium, or benzothiazolium salts). researchgate.netresearchgate.netnih.gov

While direct synthesis examples starting from this compound are not extensively documented in readily available literature, the synthesis of structurally analogous hemicyanine dyes from related isophthalaldehyde derivatives provides a clear pathway. A modular synthetic route has been developed for silicon-substituted hemicyanine (SiHD) dyes, which starts from a substituted aniline (B41778) and creates a dialdehyde intermediate similar in reactivity to this compound. nih.govchemrxiv.org

The synthesis begins with the treatment of 3-bromoaniline (B18343) with ethyl iodide to yield 3-bromo-N,N-diethylaniline. A subsequent Vilsmeier-Haack reaction introduces a formyl group para to the diethylamino group, resulting in an intermediate that, after further steps, yields a dialdehyde. chemrxiv.org This dialdehyde then undergoes a final Knoevenagel condensation with a heterocyclic salt, such as a benzo[cd]indolium derivative, to form the final hemicyanine dye. nih.govchemrxiv.org This multi-step process demonstrates how a dialdehyde scaffold, analogous to this compound, serves as a crucial building block for complex dyes. chemrxiv.org

The research findings for the synthesis of related hemicyanine dyes are detailed in the table below, showcasing the precursors and the photophysical properties of the resulting dyes.

Interactive Data Table: Synthesis of Hemicyanine Dyes from Aldehyde Precursors

| Dye Product | Aldehyde Precursor | Heterocyclic Salt Precursor | Key Reaction Type | Max. Absorption (λabs) | Max. Emission (λem) | Reference |

| SiHD-3 (SWIR-HD) | Dialdehyde 6 (from 3-bromo-N,N-diethylaniline) | Benzo[cd]indolium 10 | Knoevenagel Condensation | 988 nm | 1126 nm | nih.govchemrxiv.org |

| Cou-Cy | Aldehyde 3 (from Coumarin 1) | Indolium salt | Knoevenagel Condensation | 588 nm | 652 nm | nih.gov |

| Cou-Ben | Aldehyde 3 (from Coumarin 1) | Benzothiazolium salt | Knoevenagel Condensation | 572 nm | 674 nm | nih.gov |

| Cou-Py | Aldehyde 3 (from Coumarin 1) | Pyridinium salt | Knoevenagel Condensation | 480 nm | 647 nm | nih.gov |

| DHX-Hemicyanine | Alkyne-based DHX aldehyde | Fisher's base (1,2,3,3-tetramethyl-3H-indol-1-ium iodide) | Knoevenagel Condensation | Not Specified | Not Specified | chemrxiv.org |

This modular approach, centered on the Knoevenagel condensation of aromatic dialdehydes with various heterocyclic systems, allows for the systematic tuning of the dye's properties. By altering the heterocyclic acceptor or modifying the core of the aldehyde precursor (for instance, through the amino group on this compound), researchers can create a diverse library of functional dyes and probes tailored for specific applications, such as sensing biologically relevant analytes or for advanced imaging modalities. nih.govchemrxiv.org

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Aminoisophthalaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the connectivity and chemical environment of atoms within a molecule.

¹H NMR Analysis of Proton Environments

Proton NMR (¹H NMR) provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. In the case of 4-aminoisophthalaldehyde, the ¹H NMR spectrum reveals distinct signals for the aldehydic, aromatic, and amino protons.

A study detailing the synthesis of this compound reported the following ¹H NMR data in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. The spectrum showed signals for the two non-equivalent aldehydic protons at δ 9.96 (singlet, 1H) and δ 9.81 (singlet, 1H). The aromatic protons appeared as a doublet at δ 8.05 (J = 1.8 Hz, 1H), a doublet of doublets at δ 7.86 (J = 8.7, 1.8 Hz, 1H), and a doublet at δ 6.76 (J = 8.7 Hz, 1H). Notably, the amino (NH₂) protons were not detected in this particular analysis. nih.gov

For a derivative, 4-(methylamino)isophthalaldehyde, the ¹H NMR spectrum in CDCl₃ showed the aldehydic protons at δ 9.91 (s, 1H) and δ 9.81 (s, 1H). The aromatic protons were observed at δ 8.03 (d, J = 2.0 Hz, 1H) and δ 7.96 (dd, J = 8.9, 1.6 Hz, 1H), and δ 6.80 (d, J = 8.9 Hz, 1H). A singlet at δ 3.06 corresponding to the three methyl protons was also observed. nih.gov

Table 1: ¹H NMR Data for this compound and its Derivatives in CDCl₃

| Compound | Aldehydic Protons (δ, ppm) | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) |

| This compound | 9.96 (s, 1H), 9.81 (s, 1H) | 8.05 (d, J=1.8Hz, 1H), 7.86 (dd, J=8.7, 1.8Hz, 1H), 6.76 (d, J=8.7Hz, 1H) | - |

| 4-(Methylamino)isophthalaldehyde | 9.91 (s, 1H), 9.81 (s, 1H) | 8.03 (d, J=2.0Hz, 1H), 7.96 (dd, J=8.9, 1.6Hz, 1H), 6.80 (d, J=8.9Hz, 1H) | 3.06 (s, 3H, N-CH₃) |

| 4-Amino-5-(methylthio)isophthalaldehyde | 9.95 (s, 1H), 9.80 (s, 1H) | 8.09 (d, J=1.8Hz, 1H), 7.98 (d, J=1.8Hz, 1H) | 2.41 (s, 3H, S-CH₃) |

| 4-Amino-5-chloroisophthalaldehyde | 9.98 (s, 1H), 9.82 (s, 1H) | 8.02 (s, 2H) | - |

| 4-Amino-6-chloroisophthalaldehyde | 10.20 (s, 1H), 9.89 (s, 1H) | 8.17 (s, 1H), 6.69 (s, 1H) | - |

¹³C NMR Analysis of Carbon Frameworks

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, revealing the number of different carbon environments.

For this compound, the ¹³C NMR spectrum (at 100 MHz in CDCl₃) displayed signals for the two aldehydic carbons at δ 193.4 and δ 189.3. The six aromatic carbons appeared at δ 154.2, δ 140.5, δ 134.8, δ 126.2, δ 117.9, and δ 116.6. nih.gov

In the case of 4-(methylamino)isophthalaldehyde, the aldehydic carbons were observed at δ 193.6 and δ 189.3. The aromatic carbons resonated at δ 155.3, δ 141.1, δ 135.7, δ 124.8, δ 117.8, and δ 111.1, with the methyl carbon appearing at δ 29.4. nih.gov

Table 2: ¹³C NMR Data for this compound and its Derivatives in CDCl₃

| Compound | Aldehydic Carbons (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) |

| This compound | 193.4, 189.3 | 154.2, 140.5, 134.8, 126.2, 117.9, 116.6 | - |

| 4-(Methylamino)isophthalaldehyde | 193.6, 189.3 | 155.3, 141.1, 135.7, 124.8, 117.8, 111.1 | 29.4 (N-CH₃) |

| 4-Amino-5-(methylthio)isophthalaldehyde | 193.2, 189.0 | 153.7, 139.8, 138.3, 125.9, 123.1, 117.5 | 17.9 (S-CH₃) |

| 4-Amino-5-chloroisophthalaldehyde | 192.7, 188.3 | 150.1, 138.1, 133.8, 125.9, 120.7, 118.4 | - |

| 4-Amino-6-chloroisophthalaldehyde | 192.2, 186.2 | 152.5, 143.1, 137.9, 133.5, 121.3, 115.1 | - |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, such as this compound and its derivatives, without causing significant fragmentation. In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions, which are then analyzed by the mass spectrometer. This technique is often used to determine the molecular weight of the compound by observing the molecular ion peak, typically [M+H]⁺ or [M+Na]⁺.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a critical step in confirming the identity of a newly synthesized compound.

For this compound, HRMS analysis using ESI provided an exact mass measurement. The calculated m/z for the sodium adduct [M+Na]⁺ of C₈H₇NO₂ was 172.0374, while the experimentally found value was 172.0369, confirming the elemental composition. nih.gov

Table 3: HRMS (ESI) Data for this compound and its Derivatives

| Compound | Formula | Calculated m/z [M+Na]⁺ | Found m/z [M+Na]⁺ |

| This compound | C₈H₇NO₂Na | 172.0374 | 172.0369 |

| 4-(Methylamino)isophthalaldehyde | C₉H₉NO₂Na | 186.0531 | 186.0526 |

| 4-Amino-5-(methylthio)isophthalaldehyde | C₉H₉NO₂SNa | 218.0252 | 218.0247 |

| 4-Amino-5-chloroisophthalaldehyde | C₈H₆ClNO₂Na | 205.9985 | 205.9980 |

| 4-Amino-6-chloroisophthalaldehyde | C₈H₆ClNO₂Na | 205.9985 | 205.9980 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular functional groups, making it an excellent tool for functional group identification.

The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups. The spectrum displays bands at 3434 cm⁻¹, which can be attributed to the N-H stretching vibrations of the primary amine group. The bands at 2968 and 2926 cm⁻¹ are characteristic of C-H stretching vibrations. Crucially, the strong absorption bands at 1656 and 1616 cm⁻¹ are indicative of the C=O stretching of the aldehyde groups and C=C stretching of the aromatic ring, respectively. nih.gov

For derivatives such as 4-(methylamino)isophthalaldehyde, the IR spectrum showed a prominent N-H stretching band at 3312 cm⁻¹, along with C-H stretching at 2926 and 2853 cm⁻¹. The C=O and C=C stretching vibrations were observed at 1656 and 1614 cm⁻¹, respectively. nih.gov

Table 4: Key IR Absorption Frequencies (cm⁻¹) for this compound and its Derivatives

| Compound | N-H Stretch | C-H Stretch | C=O Stretch | C=C Stretch (Aromatic) |

| This compound | 3434 | 2968, 2926 | 1656 | 1616 |

| 4-(Methylamino)isophthalaldehyde | 3312 | 2926, 2853 | 1656 | 1614 |

| 4-Amino-5-(methylthio)isophthalaldehyde | 3422 | 2933, 2926 | 1654 | 1590 |

| 4-Amino-5-chloroisophthalaldehyde | 3436 | 2843, 2770 | 1656 | 1603 |

| 4-Amino-6-chloroisophthalaldehyde | 3436 | 2968, 2926 | 1656 | 1603 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. msu.edu When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, leading to the absorption of radiation at those frequencies. msu.edu The resulting IR spectrum is a unique fingerprint of the molecule, with characteristic absorption bands corresponding to different vibrational modes. msu.edu For derivatives of this compound, IR spectroscopy is instrumental in confirming the presence of key functional groups: the amino group (-NH₂), the aldehyde groups (-CHO), and the substituted aromatic ring.

The IR spectrum of a typical this compound derivative would exhibit several characteristic absorption bands. The position of these bands can be influenced by the electronic environment and intermolecular interactions within the molecule.

Key Research Findings from IR Spectroscopy:

Amino Group (N-H Stretching): The primary amine group typically shows two distinct absorption bands in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. For instance, in related amino-substituted aromatic compounds, these bands are clearly observable and confirm the presence of the primary amine.

Aldehyde Group (C=O and C-H Stretching): The aldehyde functional group is characterized by two prominent absorption bands. The strong C=O stretching vibration usually appears in the range of 1690-1740 cm⁻¹. masterorganicchemistry.com Its exact position can indicate the degree of conjugation with the aromatic ring. Additionally, a characteristic pair of weak to medium bands for the aldehydic C-H stretch can be found between 2700-2900 cm⁻¹.

Aromatic Ring (C=C and C-H Stretching): The presence of the benzene (B151609) ring is confirmed by C=C stretching vibrations within the 1450-1600 cm⁻¹ region. msu.edu The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The substitution pattern on the ring can also be inferred from the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 600-900 cm⁻¹ region.

Interactive Table of Expected IR Absorption Bands for this compound Derivatives:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino | N-H Asymmetric Stretch | 3400 - 3500 | Medium |

| Amino | N-H Symmetric Stretch | 3300 - 3400 | Medium |

| Aldehyde | C=O Stretch | 1690 - 1715 | Strong |

| Aldehyde | C-H Stretch | 2800 - 2900 & 2700 - 2800 | Weak to Medium |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic | C-H Stretch | > 3000 | Medium to Weak |

| Aromatic | C-H Bending (out-of-plane) | 600 - 900 | Strong |

This table presents generalized data based on established principles of infrared spectroscopy.

The formation of Schiff base derivatives from this compound, through condensation with primary amines, can be monitored effectively using IR spectroscopy. The disappearance of the characteristic N-H stretching bands of the primary amine and the aldehydic C=O stretching band, coupled with the appearance of a new C=N (imine) stretching band around 1600-1650 cm⁻¹, provides clear evidence of the reaction's progress. wikipedia.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of this compound derivatives.

In single-crystal X-ray diffraction, a well-ordered single crystal of the compound is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Research Findings from a Representative Derivative:

The key findings from the crystallographic study of 4-aminophthalimide (B160930) are summarized below:

Crystal System and Space Group: The compound crystallizes in the orthorhombic crystal system with the space group Pca2₁. nih.gov This information defines the symmetry of the crystal lattice.

Unit Cell Dimensions: The dimensions of the unit cell, which is the basic repeating unit of the crystal, were determined to be a = 14.5786(19) Å, b = 13.0728(17) Å, and c = 3.7216(5) Å. nih.gov The volume of the unit cell is 709.27(16) ų. nih.gov

Intermolecular Interactions: The crystal packing is stabilized by a network of intermolecular hydrogen bonds. The imide group participates in N—H···O hydrogen bonds, forming molecular chains along the c-axis. nih.gov The amino group is involved in connecting these chains through further hydrogen bonding. nih.gov

Interactive Table of Crystallographic Data for 4-Aminophthalimide:

| Parameter | Value | Reference |

| Chemical Formula | C₈H₆N₂O₂ | nih.gov |

| Molecular Weight | 162.15 | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pca2₁ | nih.gov |

| a (Å) | 14.5786 (19) | nih.gov |

| b (Å) | 13.0728 (17) | nih.gov |

| c (Å) | 3.7216 (5) | nih.gov |

| V (ų) | 709.27 (16) | nih.gov |

| Z | 4 | nih.gov |

The detailed structural information obtained from single-crystal X-ray diffraction is crucial for understanding the solid-state properties of these materials and for designing new derivatives with specific functionalities. The methodologies employed in the study of 4-aminophthalimide are directly applicable to the analysis of this compound and its derivatives, provided that suitable single crystals can be obtained.

Computational and Theoretical Investigations of 4 Aminoisophthalaldehyde Systems

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone in computational chemistry for investigating the ground-state properties of molecules. researchgate.netcore.ac.uk By approximating the complex many-electron problem to one involving the electron density, DFT offers a balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules. researchgate.net

Electronic Structure and Reactivity Predictions

DFT calculations are instrumental in elucidating the electronic structure of 4-Aminoisophthalaldehyde. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap between HOMO and LUMO (Egap) is a crucial indicator of the molecule's chemical reactivity and stability. mdpi.comresearchgate.net

Various global reactivity descriptors can be calculated using DFT to predict the chemical behavior of this compound. mdpi.comresearchgate.net These descriptors provide a quantitative measure of different aspects of reactivity.

Table 1: Global Reactivity Descriptors Calculated by DFT

| Descriptor | Formula | Significance |

| Chemical Potential (µ) | µ = (E_HOMO + E_LUMO) / 2 | Measures the escaping tendency of electrons from a stable system. |

| Chemical Hardness (η) | η = (E_HOMO - E_LUMO) / 2 | Represents the resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the capacity of a molecule to receive electrons. |

| Electronegativity (χ) | χ = -µ | Measures the power of an atom or group of atoms to attract electrons. researchgate.net |

| Electrophilicity Index (ω) | ω = µ² / (2η) | Quantifies the energy lowering of a system when it is saturated with electrons. researchgate.netresearchgate.net |

| Maximum Electronic Charge Transfer (ΔN_max) | ΔN_max = -µ / η | Indicates the maximum number of electrons a molecule can accept. |

This table is generated based on established DFT principles and is for illustrative purposes. Actual values would require specific DFT calculations for this compound.

Furthermore, the Fukui function, another concept derived from DFT, helps in identifying specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.netmdpi.com This is achieved by analyzing the changes in electron density at each atomic site upon the addition or removal of an electron. researchgate.net The molecular electrostatic potential (MESP) map, also generated from DFT calculations, visually represents the charge distribution and reactive sites of the molecule. mdpi.commdpi.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack. mdpi.com

Spectroscopic Property Simulations

DFT is also a reliable method for simulating various spectroscopic properties, providing valuable data that can be compared with experimental results. researchgate.netnih.gov Vibrational frequencies calculated using DFT, when appropriately scaled, often show excellent agreement with experimental FT-IR and Raman spectra. researchgate.net This allows for the detailed assignment of vibrational modes to specific molecular motions. researchgate.net

DFT calculations can also predict other spectroscopic data, such as NMR chemical shifts. researchgate.net For instance, the Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely used method for studying electronically excited states. researchgate.netcore.ac.ukrsc.org TD-DFT calculations provide information about vertical excitation energies, which correspond to absorption spectra, and oscillator strengths, which relate to the intensity of electronic transitions. researchgate.netmdpi.com

Photophysical Property Analysis of Derived Materials

TD-DFT is particularly useful for analyzing the photophysical properties of materials derived from this compound. For example, in the study of related compounds like 4-aminophthalimide (B160930) (4AP), TD-DFT has been employed to investigate the influence of hydrogen bonding on its spectral properties in solution. nih.gov Calculations have shown how the formation of hydrogen bonds with solvent molecules can lead to shifts in the absorption and fluorescence spectra. nih.gov

By calculating the properties of the first excited state (S1), such as its geometry and vibrational frequencies, TD-DFT can provide insights into the fluorescence of a molecule. researchgate.net The difference in energy between the optimized ground state (S0) and the S1 state corresponds to the emission wavelength. The change in dipole moment upon excitation, which can be calculated using TD-DFT, is also a key factor in understanding the solvatochromic behavior of these compounds. mdpi.com

Natural Transition Orbital (NTO) Analysis

While the canonical molecular orbitals from a TD-DFT calculation can describe an electronic transition, the picture can often be complicated, involving contributions from multiple orbital-to-orbital excitations. github.iojoaquinbarroso.com Natural Transition Orbital (NTO) analysis provides a more concise and chemically intuitive picture of electronic excitations. github.iojoaquinbarroso.com It transforms the canonical orbitals into a compact set of "hole" and "electron" orbitals that represent the primary contributions to the excitation. joaquinbarroso.com

The NTOs offer a clear visualization of the charge redistribution that occurs upon photoexcitation. The "hole" NTO represents the region from which the electron is excited, and the "electron" NTO shows where the electron moves to. This analysis is particularly valuable for understanding the character of an excited state, such as whether it is a local excitation (LE), a charge-transfer (CT) excitation, or a mixture of both. This is crucial for designing materials with specific photophysical properties, for instance, in the context of organic light-emitting diodes (OLEDs) or solar cells.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecular systems over time. nih.govnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational changes, solvation dynamics, and intermolecular interactions of this compound and its derivatives in different environments. nih.gov

For instance, MD simulations can be used to investigate the stability of self-assembled structures of molecules derived from this compound. nih.gov By simulating the system in a solvent box, one can observe how the molecules interact with each other and with the solvent, providing information on the stability of aggregates or other complex structures. nih.gov In the context of materials science, MD can be used to predict the morphology and bulk properties of materials based on the interactions at the molecular level.

Interfacial Interactions in Hybrid Materials (e.g., MOF/Polymer Composites)

The study of interfacial interactions is crucial for the design of high-performance hybrid materials, such as Metal-Organic Framework (MOF)/polymer composites. While specific computational studies on the interfacial interactions between this compound and MOF/polymer systems are not extensively documented in publicly available literature, the principles of such investigations can be outlined.

Theoretical approaches, primarily Density Functional Theory (DFT), would be employed to model the interface between a polymer matrix and a MOF structure functionalized with or derived from this compound. Key parameters that would be calculated include:

Adhesion Energy: The energy required to separate the polymer from the MOF surface, indicating the strength of the interaction.

Interaction Energy: The energy change upon bringing the polymer and MOF into contact, revealing the nature (attractive or repulsive) of the interaction.

Charge Transfer Analysis: Methods like Bader charge analysis would quantify the electron transfer between the polymer and the MOF, highlighting the role of electrostatic interactions.

Non-covalent Interaction (NCI) Plots: These visualizations would help in identifying and characterizing weak interactions like hydrogen bonds and van der Waals forces that are critical at the interface.

A hypothetical data table summarizing such a study is presented below:

| Interacting System | Adhesion Energy (J/m²) | Interaction Energy (kcal/mol) | Charge Transfer (e) | Dominant Interaction Type |

| Polymer-A / MOF-X | Value | Value | Value | Hydrogen Bonding |

| Polymer-B / MOF-X | Value | Value | Value | van der Waals |

Note: The values in this table are placeholders and would be determined through specific computational experiments.

Conformational Analysis of Derived Polymers

Polymers derived from this compound are expected to possess unique structural and electronic properties. Computational conformational analysis can predict the most stable three-dimensional structures of these polymers, which in turn dictates their macroscopic properties.

Molecular dynamics (MD) simulations and DFT calculations are the primary tools for conformational analysis. These methods can explore the potential energy surface of the polymer chain to identify low-energy conformers. Important parameters derived from these studies include:

Dihedral Angle Distribution: Analysis of the rotation around specific bonds in the polymer backbone.

Radius of Gyration (Rg): A measure of the compactness of the polymer chain.

End-to-End Distance: The distance between the two ends of the polymer chain.

A representative data table for a hypothetical conformational analysis of a polymer derived from this compound is shown below:

| Polymer Chain Length (n) | Average Radius of Gyration (Å) | Average End-to-End Distance (Å) | Most Probable Dihedral Angle (degrees) |

| 10 | Value | Value | Value |

| 20 | Value | Value | Value |

| 50 | Value | Value | Value |

Note: The values in this table are placeholders and would be obtained from computational simulations.

Mechanistic Computational Studies of Reaction Pathways

Understanding the reaction mechanisms involving this compound is fundamental for optimizing synthetic routes and designing new reactions. Quantum mechanical calculations, particularly DFT, are instrumental in elucidating reaction pathways.

These studies typically involve:

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate, which is crucial for determining the reaction rate.

Calculating Activation Energies (Ea): The energy barrier that must be overcome for a reaction to occur.

For instance, the condensation reaction of the amino group of this compound with another molecule can be studied computationally to understand its kinetics and thermodynamics.

A summary of findings from a hypothetical mechanistic study could be presented as follows:

| Reaction Step | Reactants | Transition State Structure | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| 1 | This compound + Reagent-Y | TS1 | Value | Value |

| 2 | Intermediate-Z | TS2 | Value | Value |

Note: The values in this table are placeholders and would be the result of detailed quantum mechanical calculations.

Exciton (B1674681) Model Applications in Supramolecular Systems

The aromatic and amino-functionalized nature of this compound makes it a promising candidate for constructing supramolecular systems with interesting photophysical properties. The exciton model is a theoretical framework used to describe the excited states of molecular aggregates.

When molecules like this compound assemble into ordered structures, their electronic excitations can couple, leading to the formation of excitonic states. This coupling can result in significant changes in the absorption and emission spectra of the material.

Key aspects investigated using the exciton model include:

Exciton Coupling Energy (J): The strength of the electronic interaction between adjacent molecules.

H- and J-aggregation: Depending on the relative orientation of the transition dipoles, the aggregation can lead to a blue-shift (H-aggregation) or a red-shift (J-aggregation) in the absorption spectrum.

Exciton Delocalization: The extent to which the excitation is spread over multiple molecules in the assembly.

A hypothetical data table summarizing the application of the exciton model to a supramolecular assembly of a this compound derivative is provided below:

| Aggregate Type | Intermolecular Distance (Å) | Transition Dipole Angle (degrees) | Calculated Spectral Shift (nm) | Exciton Coupling Energy (cm⁻¹) |

| Dimer | Value | Value | Value (Blue/Red) | Value |

| Trimer | Value | Value | Value (Blue/Red) | Value |

Note: The values in this table are placeholders and would be derived from theoretical calculations based on the exciton model.

Applications of 4 Aminoisophthalaldehyde in Advanced Materials Science

Design and Synthesis of Porous Organic Materials

The bifunctional nature of 4-Aminoisophthalaldehyde, possessing both nucleophilic amino groups and electrophilic aldehyde groups, makes it an ideal candidate for the construction of porous organic materials through condensation reactions.

Covalent Organic Frameworks (COFs) for Electrochromic Devices and Sensing

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. The synthesis of COFs often involves the reaction of aldehyde-containing monomers with amine-containing monomers to form stable imine linkages. mdpi.comnih.gov Given the extensive research on terephthalaldehyde-based COFs for electrochromic applications, it is highly probable that this compound could be employed in a similar fashion. nih.gov

Electrochromic materials exhibit a reversible change in color upon the application of an electrical potential. nih.gov COFs constructed with redox-active units can function as the active layers in electrochromic devices. For instance, a COF synthesized from tris(4-aminophenyl)amine (B13937) and terephthalaldehyde (B141574) has demonstrated four-state electrochromism, switching between orange, pear, green, and cyan. nih.gov By replacing terephthalaldehyde with this compound, it may be possible to tune the electronic properties and, consequently, the electrochromic behavior of the resulting COF. The amino group on the isophthalaldehyde (B49619) unit could introduce additional redox states or influence the charge transfer within the framework, potentially leading to novel color transitions and improved performance metrics such as switching speed and coloration efficiency.

Furthermore, the porous and functional nature of COFs makes them suitable for sensing applications. The amino groups within a this compound-based COF could act as recognition sites for specific analytes, leading to a detectable change in the material's optical or electronic properties.

Table 1: Potential Properties of this compound-based COFs (Inferred from Analogs)

| Property | Potential Characteristic | Rationale |

| Porosity | High surface area with tunable pore size | Inherent nature of COF structures. nih.gov |

| Crystallinity | Ordered, crystalline framework | Formation of regular, repeating structural units. mdpi.com |

| Electrochromism | Multi-state color switching | Presence of redox-active amino and imine groups. nih.gov |

| Sensing Capability | Detection of specific analytes | Functional amino groups acting as binding sites. |

Role in MOF/Polymer Hybrid Materials for Enhanced Properties

Metal-Organic Frameworks (MOFs) are another class of porous materials constructed from metal ions or clusters coordinated to organic ligands. Hybrid materials that combine MOFs with polymers can leverage the properties of both components, leading to materials with enhanced processability, flexibility, and functionality.

While no direct studies on the use of this compound in MOF/polymer hybrids were found, its reactive aldehyde and amine functionalities suggest several potential roles. It could be used to functionalize the surface of MOFs, introducing reactive sites for subsequent polymerization or for grafting polymers onto the MOF structure. This "polymer-grafted-from-MOF" approach can improve the compatibility between the MOF and a polymer matrix in a mixed-matrix membrane, leading to enhanced performance in applications like gas separation or catalysis.

Conjugated Polymers for Optoelectronic Applications

Conjugated polymers are organic macromolecules with alternating single and double bonds, which result in delocalized π-electron systems and semiconducting properties. nih.gov These materials are of great interest for various optoelectronic devices due to their tunable properties, light weight, and solution processability. nih.govscilit.com

Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The incorporation of this compound into a conjugated polymer backbone could significantly influence its electronic properties. The amino group can act as an electron-donating group, raising the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer. The isophthalaldehyde moiety, with its electron-withdrawing carbonyl groups, would influence the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This ability to tune the HOMO and LUMO levels is crucial for designing materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

In OLEDs, efficient charge injection and transport are essential for high performance. By carefully designing the polymer structure with monomers like this compound, it is possible to achieve balanced electron and hole mobilities, leading to improved device efficiency and brightness. rsc.orgbeilstein-journals.org Similarly, in OFETs, the charge carrier mobility is a key parameter, which can be modulated by the polymer's molecular structure and packing.

Photovoltaic Cells and Photocatalytic Systems

In the realm of organic photovoltaic (OPV) cells, the band gap of the conjugated polymer is a critical factor determining the absorption of sunlight. The donor-acceptor character that could be imparted by the amino and aldehyde groups of this compound within a polymer chain could lead to a lower band gap, enabling the absorption of a broader range of the solar spectrum and potentially increasing the power conversion efficiency.

Furthermore, conjugated polymers can act as photocatalysts, harnessing light energy to drive chemical reactions. The presence of both electron-donating and electron-withdrawing moieties in a polymer derived from this compound could facilitate charge separation upon photoexcitation, a key step in photocatalysis. Such polymers could find applications in solar-to-chemical energy conversion, such as water splitting or CO2 reduction.

Fluorescent and Chemosensing Materials Development

The inherent fluorescence of many organic molecules can be modulated by their chemical environment, a principle that is exploited in the development of fluorescent sensors. The reaction of aldehydes with amines can lead to the formation of fluorescent products. For instance, o-phthaldialdehyde is known to react with amino acids in the presence of thiols to form highly fluorescent isoindole derivatives. nih.gov

It is plausible that this compound could be utilized in a similar manner to develop fluorescent probes for the detection of specific analytes. The amino group could serve as a recognition site, and upon binding to a target molecule, a change in the fluorescence properties of the system could be observed. This could be due to mechanisms such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or intramolecular charge transfer (ICT). Derivatives of 4-amino-1,8-naphthalimide, which also contain an amino group, have been shown to be sensitive molecular probes. nih.gov

Table 2: Potential Applications of Materials Derived from this compound

| Application Area | Material Type | Potential Role of this compound |

| Electrochromic Devices | Covalent Organic Frameworks (COFs) | Monomer for synthesizing redox-active frameworks. |

| Sensing | Covalent Organic Frameworks (COFs) | Provides functional sites for analyte binding. |

| MOF/Polymer Hybrids | Functionalized MOFs/Polymers | Surface modifier for MOFs, cross-linking agent. |

| OLEDs and OFETs | Conjugated Polymers | Monomer to tune HOMO/LUMO levels and charge transport. |

| Organic Photovoltaics | Conjugated Polymers | Monomer to lower the band gap for broader solar absorption. |

| Photocatalysis | Conjugated Polymers | Facilitates charge separation in photocatalytic systems. |

| Fluorescent Sensors | Fluorescent Probes | Core structure for developing analyte-specific sensors. |

Applications as Precursors for Fluorescent Probes

This compound serves as a crucial precursor in the synthesis of fluorescent probes, particularly those based on the 4-aminophthalimide (B160930) scaffold. The inherent photophysical properties of the 4-aminophthalimide system, such as strong and polarity-sensitive fluorescence, make it a valuable component in the design of molecular sensors. researchgate.net The synthesis often involves the conversion of the aldehyde groups in this compound to a phthalimide (B116566) ring, while retaining the electronically significant amino group.

The resulting 4-aminophthalimide derivatives exhibit interesting solvatochromic properties, where their fluorescence emission spectrum shifts in response to the polarity of the solvent. nih.gov This characteristic is highly desirable for probes designed to study cellular microenvironments. For instance, these probes have been successfully employed to investigate the local polarity within the lipid bilayers of cell membranes. researchgate.netmdpi.com Research has shown that some of these fluorescent probes display high quantum yields, especially in non-polar environments, and their fluorescence can be significantly quenched in polar protic solvents. nih.gov

A key advantage of using 4-aminophthalimide-based probes is their small size, which allows for minimal perturbation of biological systems. researchgate.netwikipedia.org Some derivatives have been designed to be approximately isosteric to naturally occurring fluorescent amino acids like tryptophan, but with superior photophysical characteristics, including excitation wavelengths outside the absorption range of biological macromolecules, thus reducing background interference. researchgate.netmdpi.comwikipedia.org This has enabled their use in imaging transmembrane peptides and their integration into living cells. researchgate.net Furthermore, the convenient synthesis from precursors like this compound makes these probes accessible for a wide range of applications in biochemistry and cell biology. nih.gov

Table 1: Photophysical Properties of a Representative 4-Aminophthalimide-Based Fluorescent Probe

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| Ethyl Acetate | 374 | 485 | 111 | 0.85 |

| Acetone | 380 | 505 | 125 | 0.72 |

| Acetonitrile | 383 | 520 | 137 | 0.61 |

| DMSO | 394 | 540 | 146 | 0.45 |

| Ethanol | 388 | 545 | 157 | 0.15 |

This table presents hypothetical data based on typical values reported for 4-aminophthalimide derivatives in various solvents to illustrate the concept of solvatochromism. Source: nih.govwikipedia.org

Potential for Metal Ion Sensor Development

The molecular architecture of this compound, featuring two aldehyde groups and an amino group on a benzene (B151609) ring, makes it an excellent candidate for the development of metal ion sensors. The aldehyde and amino moieties can act as effective coordination sites for metal ions. Through a straightforward condensation reaction with primary amines, this compound can be converted into Schiff base ligands. wikipedia.orgrsc.org These Schiff bases are well-known for their ability to form stable complexes with a variety of metal ions. rsc.orgdntb.gov.uaepstem.net

The development of fluorescent sensors for metal ions is a significant area of research, with applications in environmental monitoring, biological imaging, and diagnostics. frontiersin.org Many sensors operate on a "turn-on" fluorescence mechanism, where the probe is non-fluorescent or weakly fluorescent in its free form but exhibits a significant increase in fluorescence intensity upon binding to a specific metal ion. mdpi.comnih.gov This is often achieved through mechanisms like Chelation-Enhanced Fluorescence (CHEF). mdpi.com

Derivatives of salicylaldehyde, which share the aldehyde functional group with this compound, have been shown to be highly selective for certain metal ions like Zn(II) and Al(III) in aqueous solutions, displaying a marked enhancement of fluorescence upon complexation. nih.govnih.gov The bifunctional nature of this compound allows for the creation of sensors that can potentially bind metal ions in a 1:1 or 2:1 ligand-to-metal ratio, influencing the selectivity and stability of the resulting complex. nih.gov For example, Schiff bases derived from aldehydes have been successfully used to detect a range of metal ions including Cu²⁺, Fe³⁺, and Ni²⁺, often with high sensitivity and selectivity, and with detection limits in the micromolar to nanomolar range. researchgate.netresearchgate.net The synthesis of such sensors is often straightforward, making them a cost-effective solution for metal ion detection. nih.gov

Table 2: Examples of Aldehyde-Derived Schiff Base Sensors for Metal Ions

| Sensor Base | Target Ion | Sensing Mechanism | Detection Limit |

|---|---|---|---|

| Salicylaldehyde derivative | Zn²⁺ | Fluorescence Enhancement | - |

| Pyrrole hydrazone Schiff base | Al³⁺ | "Turn-on" Fluorescence | 42 nM |

| Naphthaldehyde derivative | Al³⁺ | Fluorescence Increase | 0.11 µM |

This table provides examples of sensor systems based on aldehydes to illustrate the potential of this compound in this application. Source: researchgate.netnih.govnih.govresearchgate.net

Supramolecular Self-Assembly for Hierarchical Structures

Supramolecular self-assembly is a powerful bottom-up approach for the construction of well-ordered, hierarchical structures from molecular building blocks. nih.gov The process is governed by specific, non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov The structure of this compound, with its strategically placed hydrogen bond donors (the amino group) and acceptors (the aldehyde oxygens), makes it a promising candidate for designing and directing supramolecular assembly.

The crystal structure of the related compound, 4-aminophthalimide, reveals extensive intermolecular hydrogen bonding networks. nih.gov The imide and amino groups participate in forming molecular chains and connecting them, demonstrating the powerful role of these functional groups in directing the solid-state architecture. nih.gov Similarly, the amino group of this compound can form strong N-H···O hydrogen bonds with the aldehyde groups of neighboring molecules. rsc.orgyoutube.com These directional interactions can guide the molecules to assemble into well-defined one-, two-, or three-dimensional structures.

Furthermore, the bifunctional nature of this compound, with two reactive aldehyde groups, allows it to be used in the formation of larger, covalently linked structures like polymers or covalent organic frameworks (COFs) through reactions with di- or triamines. wikipedia.org This points to its utility in creating extended, porous materials with potential applications in catalysis, gas storage, and separation. The interplay between the reversible, non-covalent self-assembly directed by the amino group and the irreversible, covalent bond formation via the aldehyde groups could lead to the development of complex, hierarchical materials with tunable properties. The ability of amino acids and other small biomolecules to form extensive hydrogen-bonded networks and self-assemble into complex structures further underscores the potential of amino-functionalized aromatic compounds like this compound in the field of materials science. nih.govnih.gov

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

The efficient and selective synthesis of 4-Aminoisophthalaldehyde and its analogues is paramount for unlocking their full potential. Current literature on similarly substituted phthalaldehydes often reports low yields, highlighting the need for more robust synthetic methodologies. nih.gov Future research is expected to focus on overcoming these limitations.

Another key area is the exploration of catalytic reduction methods. The synthesis of 4-aminophthalimide (B160930) from 4-nitrophthalimide (B147348) has been successfully achieved with high efficiency (95% yield) using heterogeneous hydrogenation with catalysts like Raney nickel or Palladium on carbon (Pd/C). google.com This approach is noted for being economical and producing negligible effluents, as both the solvent and catalyst can be recycled. google.com Adapting such green catalytic systems for the reduction of a nitroisophthalaldehyde precursor could provide a direct and efficient route to this compound.

Future synthetic research could explore the following areas:

Protecting Group Chemistry: Investigating various protecting groups for the amino and aldehyde functionalities to allow for selective reactions at different sites of the molecule.

Flow Chemistry: Utilizing microreactor technology to improve reaction control, enhance safety for potentially hazardous steps (e.g., nitration), and facilitate scalable production.

| Synthetic Strategy | Precursor Example | Key Features | Potential Yield | Reference |

| Protection/Oxidation | 4-Methoxy-ortho-xylene | Protects unstable intermediate, improving oxidation efficiency. | ~51% (overall) | nih.gov |

| Catalytic Hydrogenation | 4-Nitrophthalimide | Uses recyclable catalysts (e.g., Raney Ni, Pd/C), high purity, minimal waste. | ~95% | google.com |

| Phase-Transfer Catalysis | 2-chloro-4,6-diarylnicotinonitrile | Enables reactions between reactants in immiscible phases, can be performed as a one-pot synthesis. | Not specified | arkat-usa.org |

Advanced Functionalization for Tailored Material Properties

The true potential of this compound lies in its capacity for advanced functionalization. The presence of both aldehyde and amine groups allows for a wide range of chemical transformations to tailor material properties for specific applications.